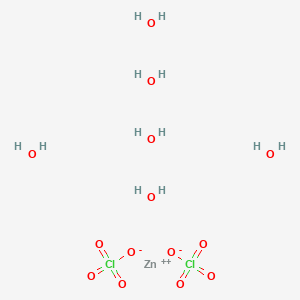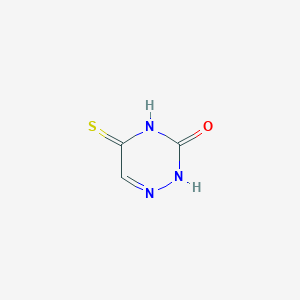
Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) is a chemical compound with the molecular formula C7H5Cl3Mg. It is known for its high solubility in water and is used in various scientific research applications, particularly in the study of organic synthesis and catalysis reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) can be synthesized through the reaction of 2,4-dichlorobenzyl chloride with magnesium in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
C7H5Cl2CH2Cl+Mg→C7H5Cl2CH2MgCl
Industrial Production Methods
Industrial production of magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the magnesium chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alcohol can produce an ether, while oxidation can yield a ketone or aldehyde.
Scientific Research Applications
Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) has diverse applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Catalysis: It serves as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: It is used in the study of biological systems, particularly in understanding enzyme mechanisms and interactions.
Medicinal Chemistry: It is explored for its potential therapeutic applications, including drug development and design.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) involves its interaction with molecular targets and pathways. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers in substrates. In catalysis, it facilitates the formation of transition states, lowering the activation energy of reactions. The specific molecular targets and pathways depend on the context of its use, such as the type of reaction or biological system being studied.
Comparison with Similar Compounds
Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) can be compared with other similar compounds, such as:
Magnesium chloride (2,5-dichlorophenyl)methanide (1/1/1): This compound has a similar structure but with the chlorine atoms in different positions, leading to different reactivity and applications.
Magnesium chloride (2,4-difluorophenyl)methanide (1/1/1): This compound has fluorine atoms instead of chlorine, resulting in different chemical properties and uses.
The uniqueness of magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) lies in its specific reactivity and applications, making it valuable for targeted research and industrial processes.
Properties
IUPAC Name |
magnesium;2,4-dichloro-1-methanidylbenzene;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2.ClH.Mg/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZMYROGYRWDEM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)Cl)Cl.[Mg+2].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3Mg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50519490 |
Source


|
| Record name | Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129752-86-9 |
Source


|
| Record name | Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














